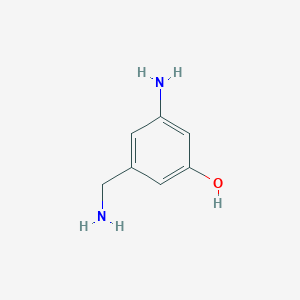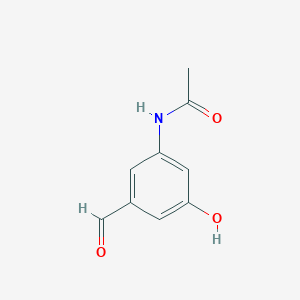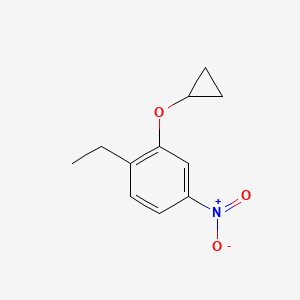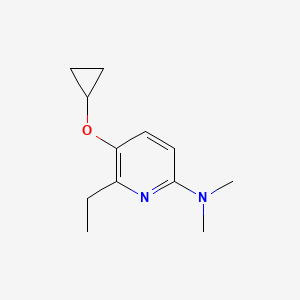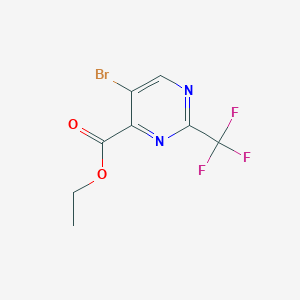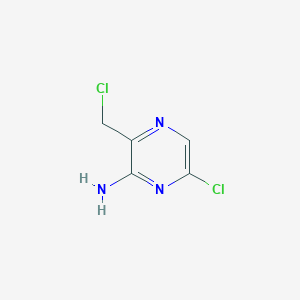
6-Chloro-3-(chloromethyl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(chloromethyl)pyrazin-2-amine is an organic compound with the molecular formula C5H5Cl2N3 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)pyrazin-2-amine typically involves the chlorination of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with thionyl chloride, which introduces the chloro substituents at the desired positions. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(chloromethyl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation: Pyrazine N-oxides are the primary products.
Reduction: Amine derivatives are formed as major products.
Applications De Recherche Scientifique
6-Chloro-3-(chloromethyl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(chloromethyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituents enhance the compound’s ability to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-(chloromethyl)pyridin-2-amine
- 6-Chloro-3-(chloromethyl)quinolin-2-amine
- 6-Chloro-3-(chloromethyl)benzimidazole
Uniqueness
6-Chloro-3-(chloromethyl)pyrazin-2-amine is unique due to its pyrazine core, which imparts distinct electronic and steric properties compared to other similar compounds. The presence of two nitrogen atoms in the ring enhances its ability to participate in hydrogen bonding and coordination chemistry, making it a versatile building block in synthetic chemistry.
Propriétés
Formule moléculaire |
C5H5Cl2N3 |
|---|---|
Poids moléculaire |
178.02 g/mol |
Nom IUPAC |
6-chloro-3-(chloromethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H5Cl2N3/c6-1-3-5(8)10-4(7)2-9-3/h2H,1H2,(H2,8,10) |
Clé InChI |
LGFKRHCXLKHOHG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)CCl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


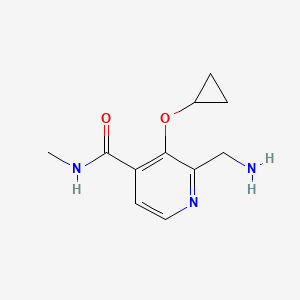
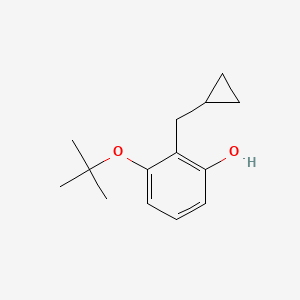
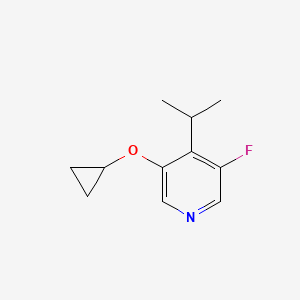
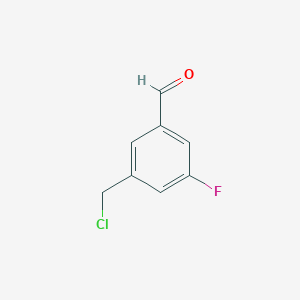
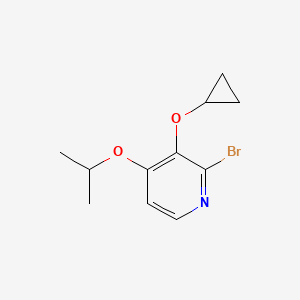
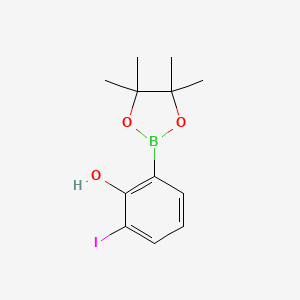
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)

